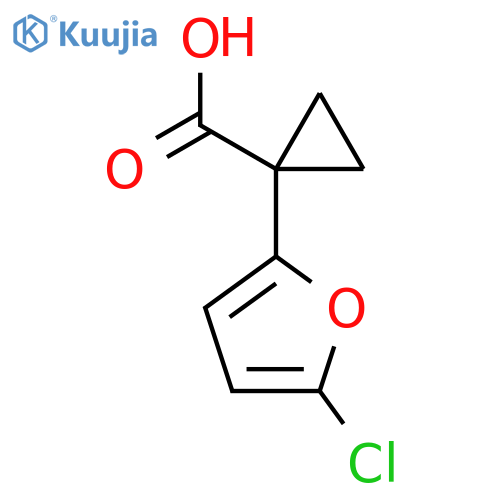

Cas no 1510872-14-6 (1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid)

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid

- EN300-1978137

- 1510872-14-6

-

- インチ: 1S/C8H7ClO3/c9-6-2-1-5(12-6)8(3-4-8)7(10)11/h1-2H,3-4H2,(H,10,11)

- InChIKey: XRSMJDRMDURWTQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C2(C(=O)O)CC2)O1

計算された属性

- せいみつぶんしりょう: 186.0083718g/mol

- どういたいしつりょう: 186.0083718g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 50.4Ų

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978137-5.0g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 5g |

$3728.0 | 2023-05-31 | ||

| Enamine | EN300-1978137-10g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 10g |

$5528.0 | 2023-09-16 | ||

| Enamine | EN300-1978137-0.05g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-1978137-1.0g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 1g |

$1286.0 | 2023-05-31 | ||

| Enamine | EN300-1978137-0.1g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 0.1g |

$1131.0 | 2023-09-16 | ||

| Enamine | EN300-1978137-2.5g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 2.5g |

$2520.0 | 2023-09-16 | ||

| Enamine | EN300-1978137-0.25g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 0.25g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1978137-0.5g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-1978137-10.0g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 10g |

$5528.0 | 2023-05-31 | ||

| Enamine | EN300-1978137-1g |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid |

1510872-14-6 | 1g |

$1286.0 | 2023-09-16 |

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1510872-14-6)

1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1510872-14-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by a cyclopropane ring fused with a furan moiety, which endows it with unique chemical and biological properties. The presence of a chlorofuran substituent further enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The structural features of 1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid make it particularly interesting for drug discovery efforts. The cyclopropane ring is known for its strain, which can be exploited to influence the conformation and reactivity of attached functional groups. In contrast, the furan ring introduces oxygen into the molecular framework, potentially influencing metabolic pathways and binding interactions with biological targets. The chloro group on the furan ring serves as a versatile handle for further functionalization, enabling chemists to tailor the compound for specific applications.

In recent years, there has been growing interest in exploring the therapeutic potential of cyclopropane-containing compounds due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that cyclopropanes can disrupt hydrogen bonding networks in proteins, leading to altered function. The incorporation of such motifs into drug candidates has shown promise in developing treatments for neurological disorders, infectious diseases, and cancer. 1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid represents an advanced scaffold that builds upon these principles, offering a platform for innovative drug design.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The carboxylic acid functionality at the cyclopropane ring provides a reactive site for amide bond formation, which is a common strategy in drug development. This allows for the facile attachment of various pharmacophores, enabling the synthesis of libraries of derivatives with tailored properties. Furthermore, the chlorofuran moiety can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used to construct complex molecular architectures.

Recent advancements in synthetic methodologies have made it possible to access increasingly sophisticated derivatives of 1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid. For example, transition-metal-catalyzed reactions have enabled the introduction of aryl or heteroaryl groups at the position adjacent to the carboxylic acid, expanding the scope of possible pharmacological targets. These techniques have been applied to generate novel analogs with enhanced binding affinity or selectivity for specific biological receptors.

The biological activity of 1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid has been explored in several preclinical studies. Initial investigations have revealed potential interactions with enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent. Additionally, structural modifications have led to derivatives that exhibit inhibitory effects on proteases implicated in cancer progression. These findings underscore the importance of this compound as a starting point for developing new therapeutic strategies.

The synthesis of 1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid itself presents an intriguing challenge due to its strained cyclopropane core and sensitive functional groups. However, modern synthetic approaches have provided effective routes to this intermediate. For instance, palladium-catalyzed coupling reactions between halogenated furans and cyclopropyl halides have been optimized to afford high yields and purity. These methods are scalable and compatible with large-scale production requirements.

The role of computational chemistry in designing derivatives of 1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding modes and optimize lead compounds before experimental synthesis begins. This approach not only accelerates the drug discovery process but also reduces costs associated with trial-and-error experimentation.

Future directions in research may focus on exploring new synthetic pathways that enhance the accessibility of this compound and its derivatives. Additionally, investigating its interaction with biological targets at a mechanistic level could provide insights into its potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking the full potential of this molecule.

In conclusion,1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1510872-14-6) is a versatile intermediate with significant promise in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel drugs targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,this compound will undoubtedly play an important role in future therapeutic advancements.

1510872-14-6 (1-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid) 関連製品

- 2229093-07-4(1,1,1-Trifluoro-3-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine)

- 1522027-61-7(1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methanamine)

- 1171459-23-6(N-4-(carbamoylmethyl)-1,3-thiazol-2-yl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide)

- 2168204-57-5((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)

- 9012-25-3(Catechol O-methyltransferase)

- 1027803-08-2(1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid dihydrochloride)

- 2137507-40-3(methyl 1-(5-formylthiophen-2-yl)azetidine-2-carboxylate)

- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)

- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)